molecular formula C19H14N2OS B14623742 3H-Phenothiazin-3-one, 2-(methylphenylamino)- CAS No. 55847-59-1

3H-Phenothiazin-3-one, 2-(methylphenylamino)-

Cat. No.: B14623742
CAS No.: 55847-59-1
M. Wt: 318.4 g/mol
InChI Key: QIOXHHNXHRDBOQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3H-Phenothiazin-3-one, 2-(methylphenylamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: This compound can act as a photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides from oxidation reactions and various substituted phenothiazine derivatives from substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound of the phenothiazine family, known for its antipsychotic and antihistaminic properties.

    Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.

    Promethazine: Another phenothiazine derivative used as an antihistamine and antiemetic.

Uniqueness

3H-Phenothiazin-3-one, 2-(methylphenylamino)- is unique due to its specific substitution pattern, which imparts distinct photocatalytic properties. This makes it particularly useful in the oxidation of sulfides to sulfoxides, a reaction not commonly catalyzed by other phenothiazine derivatives .

Properties

CAS No.

55847-59-1

Molecular Formula

C19H14N2OS

Molecular Weight

318.4 g/mol

IUPAC Name

2-(N-methylanilino)phenothiazin-3-one

InChI

InChI=1S/C19H14N2OS/c1-21(13-7-3-2-4-8-13)16-11-15-19(12-17(16)22)23-18-10-6-5-9-14(18)20-15/h2-12H,1H3

InChI Key

QIOXHHNXHRDBOQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC3=NC4=CC=CC=C4SC3=CC2=O

Origin of Product

United States

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